![molecular formula C22H19N3O2 B4440719 5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440719.png)
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrrolo[2,3-d]pyrimidines have been synthesized using Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .Scientific Research Applications
Anticancer Activity
Pyrido[2,3-d]pyrimidines have been extensively studied for their anticancer properties . They target various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others. The derivatives of this compound class have shown promise in inhibiting the growth and proliferation of cancer cells by interfering with these pathways .
Antibacterial Properties
Research has indicated that pyrido[2,3-d]pyrimidines possess antibacterial effects . They have been effective against a range of bacterial strains, which makes them valuable in the development of new antibacterial agents. Their mechanism of action often involves the inhibition of bacterial enzymes or interference with bacterial DNA replication .
CNS Depressive Effects
The central nervous system (CNS) depressive effects of pyrido[2,3-d]pyrimidines make them potential candidates for the treatment of disorders characterized by excessive neuronal activity. They may be used to develop drugs for conditions such as anxiety, seizures, and other related CNS disorders .
Anticonvulsant Applications
Due to their CNS depressive properties, these compounds are also being explored for their anticonvulsant activities . They could lead to the development of new medications for the management of epilepsy and other seizure-related conditions .
Antipyretic Uses
Pyrido[2,3-d]pyrimidines have shown antipyretic effects , which are useful in reducing fever. This application is particularly important in the symptomatic treatment of infectious diseases where fever is a common symptom .
Analgesic Effects
The analgesic properties of this class of compounds suggest their use in pain management. They could be formulated into drugs that help alleviate pain without the side effects associated with traditional analgesics .
Inhibition of Dihydrofolate Reductase
These compounds have been found to inhibit dihydrofolate reductase, an enzyme critical in the synthesis of nucleotides. This inhibition is crucial in the treatment of certain types of cancer and infections, as it can lead to the suppression of cell division in rapidly dividing cells .
Synthesis of Heterocyclic Structures
The pyrido[2,3-d]pyrimidine scaffold is also significant in the synthesis of complex heterocyclic structures, which are valuable in various chemical and pharmaceutical applications. The facile one-pot synthesis methods developed for these compounds provide efficient routes to diverse and multifunctionalized molecules .
Future Directions
The future research directions could involve exploring the medicinal chemistry potential of this compound, given the broad spectrum of activities exhibited by similar compounds . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of this compound.
Mechanism of Action
Target of Action
The primary targets of this compound are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer agents.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. This interaction results in the disruption of the signaling pathways that these proteins are involved in, leading to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The compound affects several biochemical pathways related to cancer. By inhibiting the activity of its targets, it disrupts the signaling pathways they are involved in, including the PI3K/AKT/mTOR pathway , the MAPK/ERK pathway , and the JAK/STAT pathway . These pathways are crucial for cell growth, proliferation, and survival, and their disruption leads to the inhibition of these processes in cancer cells.
Pharmacokinetics
The compound demonstrates good oral pharmacokinetic properties. It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach therapeutic concentrations in the body.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell growth and proliferation, and the induction of apoptosis . These effects are a result of the disruption of the signaling pathways that the compound’s targets are involved in.
properties
IUPAC Name |
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-9-17(10-8-15)18-11-13-23-20-19(18)21(26)24-22(27)25(20)14-12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZNVHWOCWFRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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